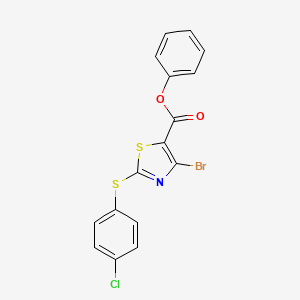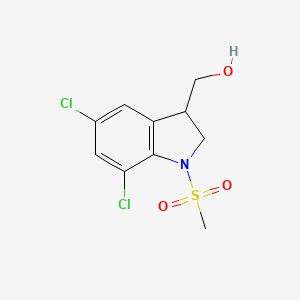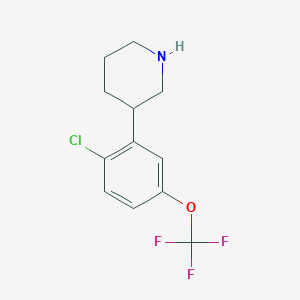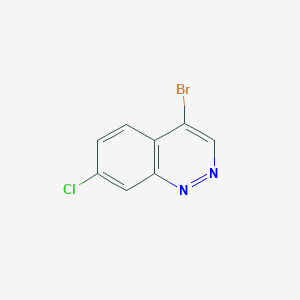
Phenyl 4-bromo-2-(4-chlorophenylthio)thiazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl 4-bromo-2-(4-chlorophenylthio)thiazole-5-carboxylate is a synthetic organic compound with the molecular formula C({16})H({9})BrClNO({2})S({2}) and a molecular weight of 426.74 g/mol . This compound is notable for its complex structure, which includes a thiazole ring substituted with bromine, chlorine, and phenylthio groups. It is primarily used in research settings, particularly in the fields of chemistry and biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 4-bromo-2-(4-chlorophenylthio)thiazole-5-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Bromination: The thiazole ring is then brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like chloroform or dichloromethane.
Phenylthio Substitution: The brominated thiazole is reacted with 4-chlorophenylthiol in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Carboxylation: Finally, the phenylthio-substituted thiazole is carboxylated using carbon dioxide under high pressure or by using a carboxylating agent like diethyl carbonate.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control, and employing industrial-grade solvents and reagents.
Analyse Chemischer Reaktionen
Types of Reactions
Phenyl 4-bromo-2-(4-chlorophenylthio)thiazole-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the thiazole ring or the phenylthio group.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in DMF or DMSO.
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in ether or catalytic hydrogenation using palladium on carbon.
Major Products
Substitution: Products include azido-thiazoles or thioether derivatives.
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thiazole derivatives or dechlorinated products.
Wissenschaftliche Forschungsanwendungen
Phenyl 4-bromo-2-(4-chlorophenylthio)thiazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Phenyl 4-bromo-2-(4-chlorophenylthio)thiazole-5-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring and phenylthio group are crucial for binding to these targets, influencing pathways involved in cell growth, apoptosis, or microbial inhibition.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phenyl 4-bromo-2-(4-methylphenylthio)thiazole-5-carboxylate
- Phenyl 4-bromo-2-(4-fluorophenylthio)thiazole-5-carboxylate
- Phenyl 4-bromo-2-(4-nitrophenylthio)thiazole-5-carboxylate
Uniqueness
Phenyl 4-bromo-2-(4-chlorophenylthio)thiazole-5-carboxylate is unique due to the presence of the chlorine atom on the phenylthio group, which can significantly influence its chemical reactivity and biological activity compared to its analogs. This substitution can affect the compound’s lipophilicity, electronic properties, and overall stability, making it a valuable compound for specific research applications.
Eigenschaften
Molekularformel |
C16H9BrClNO2S2 |
|---|---|
Molekulargewicht |
426.7 g/mol |
IUPAC-Name |
phenyl 4-bromo-2-(4-chlorophenyl)sulfanyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C16H9BrClNO2S2/c17-14-13(15(20)21-11-4-2-1-3-5-11)23-16(19-14)22-12-8-6-10(18)7-9-12/h1-9H |
InChI-Schlüssel |
GYNJUWNCKKYYJR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OC(=O)C2=C(N=C(S2)SC3=CC=C(C=C3)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B13007793.png)

![1-(benzenesulfonyl)-6-bromo-2-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13007803.png)









![5,5-Difluoro-2-azaspiro[3.4]octane](/img/structure/B13007862.png)

